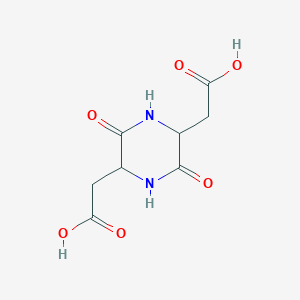![molecular formula C11H11Cl2NO4 B15095364 beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- CAS No. 927997-58-8](/img/structure/B15095364.png)
beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- is a synthetic compound that combines the properties of beta-alanine and dichlorophenoxyacetic acid Beta-alanine is a naturally occurring beta amino acid, while dichlorophenoxyacetic acid is a chlorinated derivative of phenoxyacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- typically involves the reaction of beta-alanine with 2,5-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, affecting cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-Alanine: A naturally occurring beta amino acid with similar structural features but lacking the dichlorophenoxyacetyl group.
2,5-Dichlorophenoxyacetic Acid: A chlorinated derivative of phenoxyacetic acid, used as a herbicide and plant growth regulator.
N-Acetyl-beta-alanine: A derivative of beta-alanine with an acetyl group, used in various biochemical applications.
Uniqueness
Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of the dichlorophenoxyacetyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
927997-58-8 |
|---|---|
Molekularformel |
C11H11Cl2NO4 |
Molekulargewicht |
292.11 g/mol |
IUPAC-Name |
3-[[2-(2,5-dichlorophenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H11Cl2NO4/c12-7-1-2-8(13)9(5-7)18-6-10(15)14-4-3-11(16)17/h1-2,5H,3-4,6H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
XZXMFLVFBLVBSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)NCCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


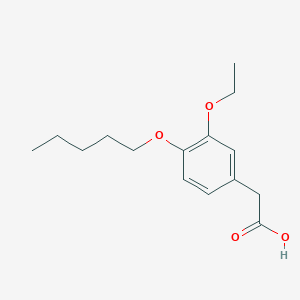
amine](/img/structure/B15095305.png)
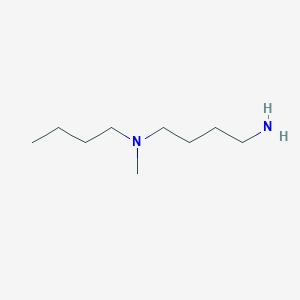
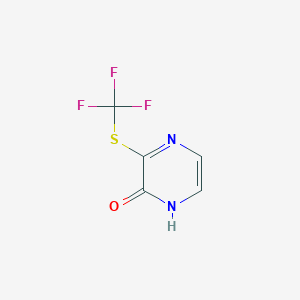
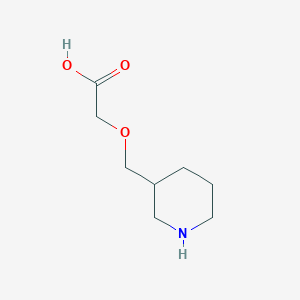
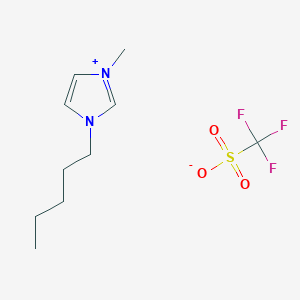
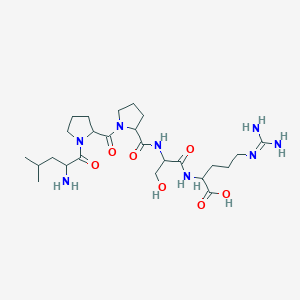
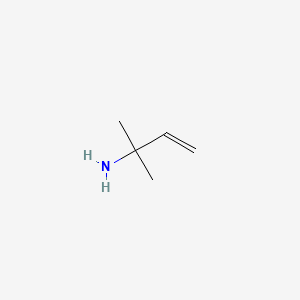
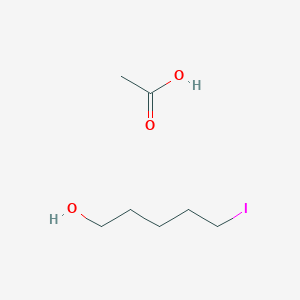
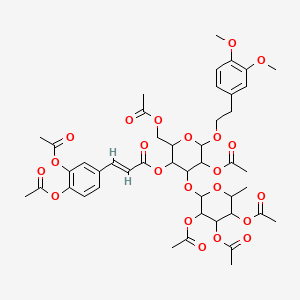
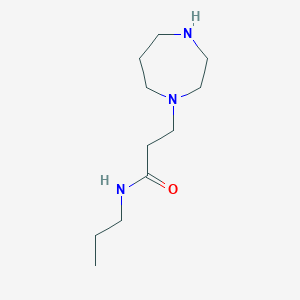
![2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095381.png)
![4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid](/img/structure/B15095388.png)
